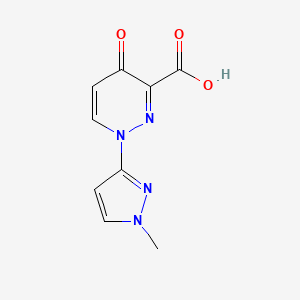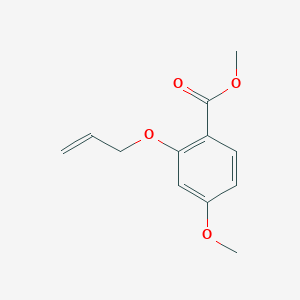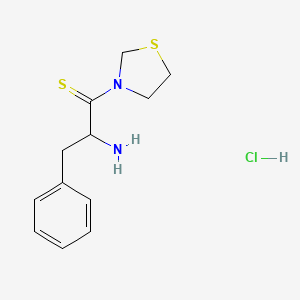
2-Amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HCL-PHE-PSI[CS-N]-THIAZOLIDIDE: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazolidide ring, which is known for its stability and reactivity. The compound’s structure includes phenylalanine (PHE) and a pseudopeptide bond (PSI[CS-N]), which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HCL-PHE-PSI[CS-N]-THIAZOLIDIDE typically involves multiple steps, starting with the preparation of the thiazolidide ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenylalanine moiety is then introduced through peptide coupling reactions, often using reagents such as carbodiimides or phosphonium salts to facilitate the formation of the pseudopeptide bond.
Industrial Production Methods
Industrial production of HCL-PHE-PSI[CS-N]-THIAZOLIDIDE may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
HCL-PHE-PSI[CS-N]-THIAZOLIDIDE undergoes various chemical reactions, including:
Oxidation: The thiazolidide ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pseudopeptide bond, potentially altering the compound’s structure and properties.
Substitution: The phenylalanine moiety can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the thiazolidide ring may yield sulfoxides or sulfones, while reduction of the pseudopeptide bond can produce amines or alcohols
Aplicaciones Científicas De Investigación
HCL-PHE-PSI[CS-N]-THIAZOLIDIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its pseudopeptide structure makes it a valuable tool for studying protein-protein interactions and enzyme mechanisms.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: HCL-PHE-PSI[CS-N]-THIAZOLIDIDE is used in the development of advanced materials, such as hydrogels and nanostructures, due to its self-assembly properties.
Mecanismo De Acción
The mechanism of action of HCL-PHE-PSI[CS-N]-THIAZOLIDIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pseudopeptide bond allows it to mimic natural peptides, enabling it to bind to active sites and modulate biological activity. The thiazolidide ring contributes to the compound’s stability, ensuring prolonged interaction with its targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparación Con Compuestos Similares
HCL-PHE-PSI[CS-N]-THIAZOLIDIDE can be compared to other similar compounds, such as:
Thiazolidines: These compounds share the thiazolidide ring structure but lack the pseudopeptide bond, resulting in different reactivity and applications.
Peptidomimetics: These molecules mimic natural peptides and often include pseudopeptide bonds, similar to HCL-PHE-PSI[CS-N]-THIAZOLIDIDE, but may differ in their specific functional groups and overall structure.
Phenylalanine Derivatives: Compounds containing phenylalanine moieties exhibit similar properties but may lack the unique combination of the thiazolidide ring and pseudopeptide bond.
The uniqueness of HCL-PHE-PSI[CS-N]-THIAZOLIDIDE lies in its combination of the thiazolidide ring, phenylalanine moiety, and pseudopeptide bond, which together confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S2.ClH/c13-11(8-10-4-2-1-3-5-10)12(15)14-6-7-16-9-14;/h1-5,11H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZJSNDYDEWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C(=S)C(CC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
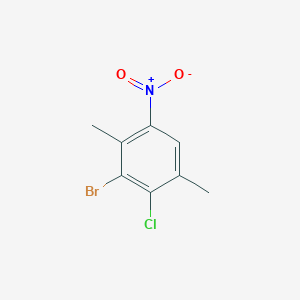
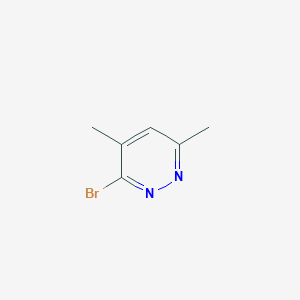

![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
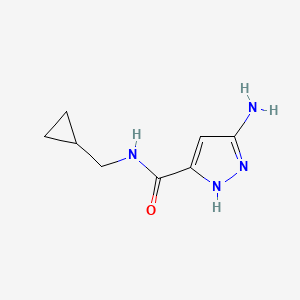

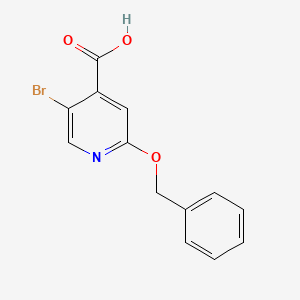
![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)

